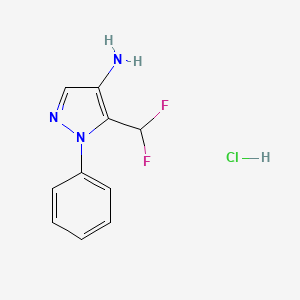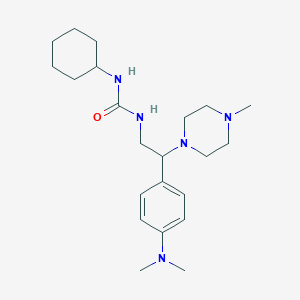
1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential use as an anticancer agent. This compound was first discovered in the early 2000s and has since undergone numerous clinical trials to investigate its efficacy and safety in treating various types of cancer.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives, including triazinyl urea compounds, have been explored for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that specific urea derivatives can effectively form protective layers on metal surfaces, significantly reducing corrosion rates. Such inhibitors operate through adsorption, involving active centers in the molecules, indicating the potential application of structurally related urea compounds in corrosion protection (Mistry et al., 2011).
Fluorescent Probing
Certain urea derivatives have been synthesized to function as selective fluorescent probes for metal ions and amino acids in aqueous solutions. These compounds exhibit high selectivity and sensitivity, leveraging mechanisms like electrostatic effects and complexation for the detection of specific ions. This suggests that similar urea compounds could be designed as fluorescent probes for bioanalytical applications, contributing to the detection and quantification of biological and environmental samples (Guo et al., 2014).
Antimicrobial Activity
Research into thiazolidinone derivatives, which include specific urea functional groups, has shown promising antimicrobial properties against a range of bacterial and fungal strains. The synthesis and bioevaluation of these compounds underline the potential of urea derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance and infection control (Patel et al., 2012).
Anticancer Agents
The synthesis of urea derivatives targeting specific cellular pathways has been pursued as a strategy for developing novel anticancer agents. These efforts include the design and synthesis of diaryl ureas with significant antiproliferative effects on various cancer cell lines. Such studies underscore the role of urea derivatives in medicinal chemistry, particularly in crafting inhibitors that could serve as potential treatments for cancer (Feng et al., 2020).
Enzyme Inhibition
Flexible urea compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. The optimization of these compounds involves tuning the spacer length and structural flexibility to achieve high inhibitory activities, indicating the utility of urea derivatives in developing therapeutics for neurodegenerative disorders (Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-25(2)20-11-9-18(10-12-20)21(27-15-13-26(3)14-16-27)17-23-22(28)24-19-7-5-4-6-8-19/h9-12,19,21H,4-8,13-17H2,1-3H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPUPNUUFVARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)
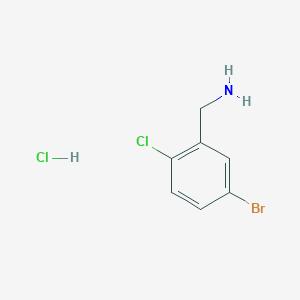
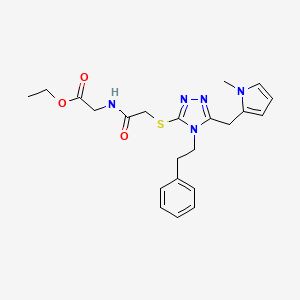
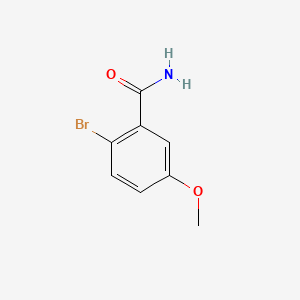

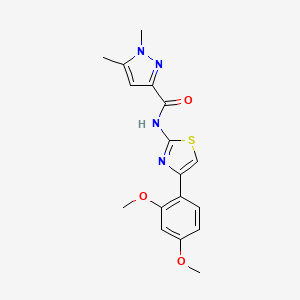
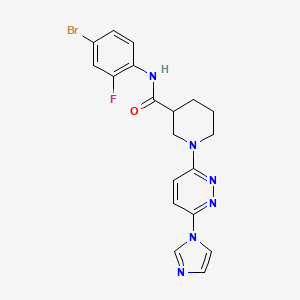
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
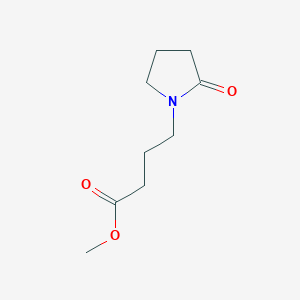

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)
